Isoliquiritin Apioside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isoliquiritin Apioside discovery and isolation

Pharmacological Mechanisms of Action

Isoliquiritin apioside exhibits its effects by targeting specific cellular pathways, particularly in the context of cancer and inflammation.

Anti-Metastatic and Anti-Angiogenic Effects

Research has shown that ILA can suppress the invasiveness and angiogenesis of cancer cells and endothelial cells without exhibiting cytotoxicity [1] [2]. The mechanism involves:

- Inhibition of MMPs: ILA significantly decreases PMA-induced increases in matrix metalloproteinase (MMP)-9 activity. MMPs are enzymes that break down the extracellular matrix, facilitating cancer cell invasion and metastasis [2].

- Suppression of Signaling Pathways: ILA suppresses the PMA-induced activation of the MAPK (p38, ERK, JNK) and NF-κB pathways. These pathways are crucial for cell proliferation, survival, and the production of metastatic and angiogenic factors [2].

- Reduction of Pro-angiogenic Factors: Under both normal and low-oxygen (hypoxia) conditions, ILA treatment reduces the production of key pro-angiogenic factors like VEGF and placental growth factor by impairing the HIF-1α pathway [2].

The following diagram illustrates the signaling pathways through which this compound exerts its anti-metastatic and anti-angiogenic effects.

ILA inhibits PMA-induced activation of MAPK, NF-κB, and HIF-1α pathways, reducing metastasis and angiogenesis.

Protection Against Acute Lung Injury

A 2022 study revealed a different mechanism for ILA in treating intestinal ischemia/reperfusion-induced acute lung injury [3]. In this model, ILA blocked Hif-1α-mediated ferroptosis—an iron-dependent form of programmed cell death—in lung epithelial cells. By inhibiting the Hif-1α/HO-1 signaling pathway, ILA reduced lipid peroxidation and iron accumulation, thereby alleviating lung injury and inflammation [3].

Experimental Protocols

Sample Extraction from Glycyrrhiza uralensis

The following is a standard protocol for extracting ILA from licorice roots [4]:

- Preparation: Accurately weigh 1.0 g of powdered Glycyrrhiza uralensis root samples (passed through a 40-mesh sieve).

- Extraction: Place the powder in a 250 mL stoppered conical flask and add a specific volume of a Deep Eutectic Solvent (DES) with 30% water content. As a comparison, 70% ethanol can be used.

- Ultrasonication: Treat the mixture ultrasonically for 40 minutes (power 300 W, frequency 40 kHz).

- Filtration: After treatment, filter all extracts through a 0.45 μm nylon membrane before HPLC analysis.

HPLC Analytical Method for Rat Plasma

A validated HPLC method for the simultaneous quantification of ILA and related compounds in rat plasma is detailed below [5].

| Parameter | Specification |

|---|---|

| Analytical Column | Diamonsil C18 (150 × 4.6 mm; 5 μm) |

| Mobile Phase | Water (0.1% phosphoric acid) : Acetonitrile (72:28, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm (for ILA and Isoliquiritin); 276 nm (for internal standard, Wogonoside) |

| Injection Volume | 20 μL |

| Linear Range | 0.060–3.84 μg/mL (for ILA) |

| Lower Limit of Quantification (LLOQ) | 0.060 μg/mL (for ILA) |

Sample Preparation Steps [5]:

- Mix 200 μL of rat plasma with 20 μL of the internal standard (Wogonoside) working solution.

- Precipitate proteins by adding 500 μL of acetonitrile and vortexing for 3 minutes.

- Centrifuge the sample at 6,677 g for 5 minutes.

- Transfer the supernatant to a new tube and add 1,000 μL of chloroform to remove lipid-soluble impurities and excess acetonitrile.

- Vortex and centrifuge again. Inject 20 μL of the resulting aqueous phase for HPLC analysis.

Biosynthesis

While ILA has traditionally been obtained through plant extraction, recent research has made significant strides in understanding its biosynthesis. A key discovery is the apiosyltransferase enzyme GuApiGT from Glycyrrhiza uralensis [6]. This enzyme efficiently catalyzes the transfer of an apiose sugar from UDP-apiose to isoliquiritin, forming this compound. This finding opens up the possibility of producing ILA through synthetic biology or enzymatic synthesis, providing a more sustainable and scalable alternative to traditional extraction [6].

Conclusion

This compound is a biologically active compound with a well-defined structure and promising pharmacological profile. Its mechanisms of action, particularly in inhibiting cancer metastasis and angiogenesis via MAPK, NF-κB, and HIF-1α pathways, and in protecting against lung injury via inhibition of ferroptosis, make it a compelling candidate for further drug development. Established protocols for its extraction, quantification, and activity assessment provide a solid foundation for ongoing and future research.

References

- 1. | NF-κB | MMP | p38 MAPK | TargetMol this compound [targetmol.com]

- 2. This compound Suppresses in vitro Invasiveness and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound relieves intestinal ischemia ... [sciencedirect.com]

- 4. 3.4. Extraction Procedure [bio-protocol.org]

- 5. HPLC Method Determination of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the missing apiosylation step in flavonoid ... [pmc.ncbi.nlm.nih.gov]

Chemical Constituents and Quantitative Profiling

The therapeutic potential of Glycyrrhiza uralensis is primarily attributed to its diverse secondary metabolites, mainly triterpenoid saponins and flavonoids, alongside polysaccharides and other compounds [1] [2].

Table 1: Primary Bioactive Constituents in *Glycyrrhiza uralensis*

| Constituent Class | Key Representative Compounds | Approximate Content in Dry Root (by Species) | Key Biological Activities |

|---|---|---|---|

| Triterpenoid Saponins | Glycyrrhizic acid (Glycyrrhizin), Glycyrrhetinic acid | 4.80% - 5.98% [2] | Anti-inflammatory, antiviral, hepatoprotective, adrenocortical hormone-like activity [2] [3] |

| Prenylflavonoids | Licochalcone A, Glabridin, Licoricidin, Licoisoflavone | 0.08% - 0.22% [2] | Antioxidant, anticancer, antimicrobial, regulates glucose and lipid metabolism [2] |

| Other Flavonoids | Liquiritin, Liquiritigenin, Isoliquiritigenin | Varies by species and origin [2] | Anti-tumor, neuroprotective, antitussive, phytoestrogenic activity [4] [5] |

| Polysaccharides | GP-1 (a neutral glucan) | Molecular weight: 7.6 kDa (for GP-1) [6] | Immunomodulation, prebiotic, antioxidant [6] |

Biological Activities and Underlying Mechanisms

The isolated constituents exhibit a wide range of pharmacological effects through specific molecular pathways.

1. Anti-Cancer and Anti-Metastatic Activity Multiple compounds demonstrate potent anti-cancer effects. Liquiritin was identified as a primary anti-colorectal cancer (CRC) API, significantly suppressing SW480 cell proliferation, colony formation, and invasion. Its mechanism involves targeting p53 and inhibiting the p38 MAPK pathway, which was confirmed in an SW480 xenograft model [5]. Another study showed that a G. uralensis extract suppressed cell migration in a Drosophila model by reducing ROS levels and inhibiting the JAK/STAT signaling pathway, subsequently downregulating EMT-related proteins like MMP1 [7].

2. Hepatoprotective and Anti-inflammatory Effects Glycyrrhizic acid (GA) is a well-documented hepatoprotective agent. Its mechanisms include:

- Inhibiting Inflammatory Cascades: GA suppresses the LPS-induced formation of the TLR4/MD-2 complex, preventing NF-κB translocation and the production of pro-inflammatory cytokines like TNF-α and IL-6 [3].

- Reducing Apoptosis: GA diminishes caspase-3 activity and inhibits cytochrome C release from mitochondria [3].

- Activating Protective Pathways: Compound 7 (Echinatin) was identified as a potent activator of the Nrf2 pathway, attenuating CCl4-induced liver damage in mice [8].

3. Immunomodulation via Gut Microbiota G. uralensis polysaccharides (GPs) act as prebiotics. A novel neutral polysaccharide, GP-1, was shown to modulate the gut microbiota in immunocompromised rats, specifically promoting the growth of probiotics like Lactobacillus and Dubosiella. This fermentation leads to increased production of short-chain fatty acids (SCFAs), which are crucial for gut health and systemic immune regulation [6].

Experimental Protocols for Compound Analysis

Here are detailed methodologies for extracting, isolating, and analyzing key active constituents.

1. Extraction and Isolation of Prenylflavonoids and Saponins The following workflow outlines a standard approach for extracting and fractionating the core bioactive compounds [2] [8]:

Experimental workflow for the isolation of bioactive compounds from G. uralensis.

2. HPLC Analysis for Compound Identification and Quantification

- Objective: To identify and quantify multiple active components in a single run [5].

- Sample Preparation: The powdered root is extracted with a suitable solvent (e.g., methanol) via sonication or reflux. The extract is then filtered and concentrated.

- Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).

- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection: UV-Vis or DAD detector, with wavelengths set at 237 nm (for saponins like glycyrrhizic acid) and 260-280 nm (for flavonoids).

- Identification: Compounds are identified by comparing their retention times and UV spectra with those of reference standards.

3. Transcriptomic Analysis for Biosynthetic Pathway Elucidation

- Objective: To understand how treatments (e.g., lanthanum) enhance metabolite production by analyzing gene expression [4].

- Method:

- Treatment & RNA Extraction: Treat G. uralensis seedlings and extract total RNA from root tissues.

- Library Prep & Sequencing: Construct cDNA libraries and sequence using an Illumina platform (RNA-seq).

- Data Analysis: Map reads to a reference genome, calculate gene expression levels (FPKM), and identify differentially expressed genes (DEGs).

- Pathway Mapping: Map DEGs to KEGG pathways to identify upregulated genes in key pathways, such as:

- Glycyrrhizic acid pathway: Squalene epoxidase (SQE), Cytochrome P450 88D6 (CYP88D6).

- Flavonoid pathway: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Chalcone synthase (CHS) [4].

Toxicity and Safety Profile

While highly therapeutic, the consumption of G. uralensis requires caution due to the side effects of glycyrrhizin [2].

Table 2: Toxicity and Safety Considerations of Licorice

| Aspect | Details |

|---|---|

| Primary Toxin | Glycyrrhizin (Glycyrrhizic acid) [2]. |

| Mechanism | Inhibits 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), leading to pseudohyperaldosteronism [2]. |

| Side Effects | Hypertension, hypokalemia, sodium retention, edema, and in severe cases, arrhythmias [2] [3]. |

| Safe Dosage | Chinese Pharmacopoeia: 3–9 g of licorice per day, not to exceed three weeks continuously [2]. EFSA: Glycyrrhizin intake should be limited to ≤ 100 mg/day [2]. |

| At-Risk Populations | Individuals with hypertension, cardiovascular or kidney disease, and pregnant or lactating women [2]. |

Research Frontiers and Enhancement Strategies

Current research is exploring novel ways to enhance the production and efficacy of these bioactive compounds.

- Use of Rare Earth Elements: Lanthanum (La) treatment, applied via foliar spray (100 mM), was found to significantly enhance biomass and the accumulation of glycyrrhizic acid, liquiritin, and liquiritigenin. It works by simultaneously upregulating key biosynthetic genes and increasing the plant's biomass, thereby expanding the precursor pool [4].

- Seed Quality Standards: To ensure consistent and high-quality raw material, screening standards for first-grade seeds include a thousand grain weight ≥ 6.7 g (small seeds), purity ≥ 99%, hardness rate ≥ 85%, and germination rate ≥ 85% [9].

References

- 1. Recent Progress of Chemical Components and Biological ... [sciencedirect.com]

- 2. New insights of licorice (Glycyrrhiza genus) as a functional ... [sciencedirect.com]

- 3. sciencedirect.com/topics/medicine-and-dentistry/ glycyrrhiza - uralensis [sciencedirect.com]

- 4. Lanthanum enhances biomass and bioactive metabolite ... [frontiersin.org]

- 5. Anti-colorectal cancer actions of Glycyrrhiza Fisch. uralensis [pubmed.ncbi.nlm.nih.gov]

- 6. Structural characteristics of a neutral Glycyrrhiza uralensis ... [frontiersin.org]

- 7. Frontiers | Glycyrrhiza Fisch. suppresses cell migration via... uralensis [frontiersin.org]

- 8. Bioactive Constituents of Glycyrrhiza uralensis (Licorice) [pubmed.ncbi.nlm.nih.gov]

- 9. Screening criteria for high-quality Glycyrrhiza uralensis ... [nature.com]

Isoliquiritin Apioside spectral analysis

Analytical Techniques & Key Parameters

The analysis of ILA primarily relies on advanced chromatographic and mass spectrometric techniques. The table below summarizes the core parameters for its identification and quantification.

| Analytical Technique | Core Parameters for ILA | Application & Purpose |

|---|

| UPLC-TQ-MS/MS (Quantitative) (Most Current Method) | • Ionization: ESI- (Negative mode) • Precursor Ion ([M-H]-): m/z 549.2 • Product Ion: m/z 255.1 (and/or 135.0) • Retention Time: ~6.91 min (system-dependent) • Calibration Range: Wide range, LLOQ in ng/mL [1] [2] | Highly sensitive and selective simultaneous quantification of ILA and multiple other markers in complex mixtures (e.g., herbal formulas) for quality control [1] [2]. | | UPLC-Q-Orbitrap-MS (Qualitative) | • Ionization: ESI- or ESI+ • Accurate Mass: Provides exact mass for formula determination (e.g., m/z 549.1608 for C26H30O13) [1]. • MS/MS Fragments: Characteristic fragments like m/z 255 (aglycone) from glycosidic cleavage. | High-resolution screening and definitive structural characterization. Used to identify ILA among dozens of other compounds in a sample [1]. | | HPLC-UV | • Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm) • Mobile Phase: Water (0.1% H3PO4) - Acetonitrile (72:28, v/v) • Flow Rate: 1.0 mL/min • Detection Wavelength: 360 nm [3] | Robust, widely available method for pharmacokinetic studies and content determination in plant extracts [3]. |

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis by UPLC-TQ-MS/MS

This method is ideal for high-throughput, sensitive quantification, such as in quality control of herbal formulations like Sayeok-tang [1] [2].

- Instrumentation: UPLC system coupled to a Triple Quadrupole (TQ) mass spectrometer.

- Chromatography:

- Column: Acquity BEH C18 (100 × 2.1 mm, 1.7 µm).

- Mobile Phase: (A) 0.1% (v/v) formic acid in water; (B) Acetonitrile.

- Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry (MRM Mode):

- Ion Source: Electrospray Ionization (ESI), negative mode.

- MRM Transition: 549.2 → 255.1 for ILA. A second transition (549.2 → 135.0) can be used for confirmation [2].

- Optimization: Collision energy (CE) and cone voltage are optimized for maximum signal intensity for each transition.

- Validation: The method is validated for linearity, precision, accuracy, and recovery per ICH guidelines. The LLOQ for ILA in this setup is in the nanogram-per-milliliter range [1].

Protocol 2: Qualitative Profiling by UPLC-Q-Orbitrap-MS

This method is used for the initial identification and confirmation of ILA in a sample without a reference standard, using high mass accuracy [1].

- Instrumentation: UPLC system coupled to a Q-Exactive Orbitrap mass spectrometer.

- Chromatography: Similar conditions to the TQ-MS/MS method.

- Mass Spectrometry:

- Full MS Scan: Performed at high resolution (e.g., 70,000) to obtain the accurate mass of the precursor ion, [M-H]- at m/z 549.1608.

- dd-MS2 (Data-Dependent MS/MS): The most intense ions from the full scan are fragmented to obtain a high-resolution MS/MS spectrum. Key fragments include:

- m/z 255.0660: Corresponds to the isoliquiritigenin aglycone after loss of the apiosyl-glucoside disaccharide chain.

- Other fragments related to the sequential loss of sugar moieties (apioside and glucoside).

Spectral Data Interpretation & Fragmentation Pathway

The mass fragmentation of ILA follows a predictable pattern. The diagram below illustrates the logical workflow for its analysis and the key fragmentation pathway.

> Workflow for ILA analysis and its core MS fragmentation, yielding the aglycone ion.

Research Context & Applications

- Pharmacological Significance: ILA is a chalcone glycoside found in licorice (Glycyrrhiza species) with documented antigenotoxic activity, showing potential to combat oxidative stress-induced DNA damage [4].

- Role in Quality Control: ILA is recognized as a significant marker for the quality assessment of licorice. Its content, along with other flavonoids like liquiritin apioside and liquiritin, is used to establish a composite quality evaluation index for authenticating genuine origin, growth years, and harvest season [5] [6].

Key Limitations & Considerations

- Content Variability: The concentration of ILA in plant material is highly dependent on the species, geographical origin, and processing methods of the licorice, which must be considered when preparing standards and interpreting data [5].

- Technique Trade-offs: While UPLC-TQ-MS/MS offers superior sensitivity and speed for targeted quantification, UPLC-Q-Orbitrap-MS provides untargeted screening and definitive confirmation. The choice of technique depends on the research objectives [1] [2].

References

- 1. Qualitative and Quantitative Analysis of Phytochemicals in ... [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and Quantitative Analysis of Phytochemicals in ... [mdpi.com]

- 3. HPLC Method Determination of Isoliquiritin Apioside and ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of antigenotoxic activity of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. A general procedure for establishing composite quality ... [sciencedirect.com]

- 6. A quality-comprehensive-evaluation-index-based model for ... [cmjournal.biomedcentral.com]

Biological Activities and Mechanisms of Action

Isoliquiritin apioside demonstrates multiple bioactivities with potential therapeutic relevance, particularly in oncology.

| Activity | Experimental Model | Key Findings & Mechanisms |

|---|---|---|

| Anti-metastatic & Anti-invasive [1] | Human fibrosarcoma HT1080 cells | Suppressed cell migration/invasion. Inhibited PMA-induced MMP-9 activity. Blocked PMA-induced activation of NF-κB and p38 MAPK signaling. |

| Anti-angiogenic [1] | HT1080 cells & HUVECs | Reduced production of VEGF and PIGF in cancer cells under normoxia/hypoxia. Impaired HIF-1α pathway. Inhibited endothelial cell migration/tube formation. Inhibited vessel formation in chick CAM assay. |

| Anti-inflammatory [2] [3] | RAW 264.7 macrophage cell line | Modulated signaling pathways (e.g., MAPK, NF-κB) and suppressed pro-inflammatory cytokine production. |

| Antigenotoxic [4] [2] | In vitro models | Combated oxidative stress-induced genotoxicity. |

The following diagram summarizes the key signaling pathways modulated by this compound in cancer cells, based on the findings from the research:

Biosynthesis and Apiosyltransferase

The biosynthesis of flavonoid apiosides like this compound in plants involves a key enzymatic step: the transfer of an apiosyl group from UDP-apiose to a flavonoid glycoside.

- The Key Enzyme: The apiosyltransferase GuApiGT (UGT79B74) from Glycyrrhiza uralensis was identified as the enzyme that catalyzes the 2″-O-apiosylation of flavonoid glycosides. [5]

- Biosynthesis System: A study successfully reconstituted the biosynthetic pathway in Nicotiana benthamiana, enabling the de novo production of flavonoid apiosides. [5]

The experimental workflow for discovering and characterizing this enzyme is outlined below:

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core methodologies used to evaluate the primary activities of this compound.

Cell Viability Assay (CCK-8 Assay) [1]

- Cell Seeding: Seed cells (e.g., HT1080) in a 96-well plate at 5 × 10³ cells/well in 100 µL of medium and allow to adhere.

- Compound Treatment: Incubate cells with various concentrations of this compound (e.g., up to 100 µM) or a vehicle control for the desired duration (e.g., 48 hours).

- Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control group.

Transwell Invasion Assay [1]

- Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel (to simulate the extracellular matrix).

- Cell Preparation and Seeding: Harvest and suspend cells in serum-free medium. Seed cells into the upper chamber. Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.

- Compound Treatment: Add this compound to the upper chamber. Incubate for 24-48 hours to allow cell invasion.

- Staining and Quantification: After incubation, remove non-invaded cells from the upper membrane surface. Fix and stain the invaded cells on the lower surface. Count the stained cells under a microscope to quantify invasion.

Gelatin Zymography for MMP Activity [1]

- Sample Collection: Culture cells under experimental conditions (e.g., with/without PMA and this compound) in serum-free medium. Collect the conditioned medium and centrifuge to remove debris.

- Gel Electrophoresis: Load samples onto an SDS-PAGE gel containing 0.1% gelatin as a substrate.

- Gel Processing: After electrophoresis, renature the enzymes in the gel by incubating in a buffer containing 2.5% Triton X-100. Then, incubate the gel in an activation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂) at 37°C for 24-48 hours to allow MMPs to digest the gelatin.

- Staining and Analysis: Stain the gel with Coomassie Blue. Proteolytic activity appears as clear bands against a blue background. The intensity of the clear bands correlates with MMP activity.

This compound is a promising natural compound, particularly for developing anti-cancer therapies that target metastasis and angiogenesis. Its known mechanisms involve key signaling pathways, and recent advances have illuminated its biosynthesis.

References

- 1. This compound Suppresses in vitro Invasiveness and ... [frontiersin.org]

- 2. Neolicuroside, 120926-46-7, High-Purity, SMB01065, Sigma-Aldrich [sigmaaldrich.com]

- 3. Green Synthesis of Gold Nanoparticles Using Liquiritin and ... [pmc.ncbi.nlm.nih.gov]

- 4. | NF-κB | MMP | p38 MAPK | TargetMol this compound [targetmol.com]

- 5. Insights into the missing apiosylation step in flavonoid ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Isoliquiritin Apioside: Chemistry, Bioactivity, and Analytical Methods

Then, I will now begin writing the main body of the whitepaper.

Introduction and Chemical Properties

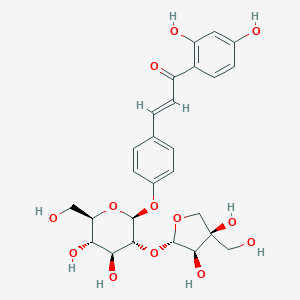

Isoliquiritin apioside (ILA) is a chalcone glycoside predominantly isolated from the roots and rhizomes of Glycyrrhiza species (licorice), including G. glabra, G. uralensis, and G. inflata [1]. As a member of the flavonoid family, ILA features a characteristic 1,3-diphenyl-2-propene-1-one skeleton with a glycosidic moiety attached at the 4-position of the A-ring [1]. The compound exists as a 2′-hydroxychalcone glycoside, specifically identified as isoliquiritigenin-4-apiosyl-glucoside in systematic nomenclature, with the apiosyl-glucose disaccharide contributing to its enhanced water solubility compared to its aglycone counterpart [2]. This structural configuration places ILA among the approximately 42 chalcones identified in licorice, making it a significant marker compound for quality standardization of licorice-based preparations [1] [2].

The chemical structure of ILA consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system, with the apiosyl-glucose disaccharide attached at position 4 of the A-ring [2]. This glycosylation pattern differs from other related chalcones in licorice, with the position and type of glycosylation significantly influencing both the compound's physicochemical properties and biological activity [2]. Nuclear Magnetic Resonance (NMR) characterization of ILA shows distinctive signals including a pair of doublets at δ 7.62 and 6.80 representing a p-disubstituted benzene derivative (A2B2 system), signals at δ 7.24 and 7.78 assignable to β and α-protons in the chalcone skeleton, and two anomeric protons at δ 5.38 and 5.02 indicative of β-configurations for both the apiose and glucose moieties [3]. The molecular formula and exact mass, confirmed through mass spectral analysis, further support the structural elucidation of this compound [3].

Table 1: Physicochemical Properties of this compound

| Property | Description |

|---|---|

| Chemical Classification | Chalcone glycoside |

| Molecular Formula | C₂₆H₃₀O₁₃ (based on typical chalcone glycoside structure) |

| Source Plants | Glycyrrhiza glabra, G. uralensis, G. inflata |

| Solubility | Soluble in methanol, aqueous alcohols; glycoside enhances water solubility |

| UV-Vis Absorption | Characteristic absorption at 360-370 nm (chalcone chromophore) |

| Glycosidic Moieties | Apiosyl-glucose disaccharide at position 4 of A-ring |

Biological Activities and Mechanisms of Action

Antigenotoxic and Antioxidant Activities

This compound demonstrates significant antigenotoxic potential against various genotoxic insults. In vitro studies using the SOS chromotest with Escherichia coli PQ37 strain revealed that ILA effectively inhibits oxidative stress-induced DNA damage caused by hydrogen peroxide (H₂O₂) and 4-nitroquinoline-1-oxide (4NQO) [3]. The study demonstrated that ILA at concentrations ranging from 100-500 µg/mL significantly reduced SOS response induction in a dose-dependent manner, with the highest concentration suppressing genotoxicity by approximately 70-80% compared to positive controls [3]. The proposed mechanism involves direct free radical scavenging and enhancement of cellular antioxidant defenses, thereby preventing oxidative DNA damage that can initiate carcinogenesis [3]. This protective effect against genotoxic stress positions ILA as a promising chemopreventive agent with potential applications in reducing cancer risk associated with environmental mutagen exposure.

The structure-activity relationship of ILA provides insights into its antioxidant mechanism. The chalcone skeleton with its α,β-unsaturated carbonyl system can undergo Michael addition reactions with cellular nucleophiles, potentially activating the Nrf2 antioxidant response pathway [3]. However, comparative studies indicate that the glycosylated form (ILA) shows reduced bioactivity compared to its aglycone isoliquiritigenin in certain assays, suggesting that the apiosyl-glucose moiety may sterically hinder interactions with certain molecular targets [4]. This was particularly evident in anti-angiogenesis studies where ILA showed markedly lower potency compared to isoliquiritigenin, highlighting the significance of the free phenolic hydroxyl groups for full biological activity [4].

Anti-inflammatory and Anti-angiogenic Effects

ILA exhibits notable anti-inflammatory properties through modulation of key inflammatory mediators. In RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), ILA and other licorice-derived phenolic compounds demonstrated significant inhibition of inflammatory biomarkers, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor (TNF-α) [5]. The anti-inflammatory mechanism appears to involve suppression of the NF-κB signaling pathway and downregulation of inducible nitric oxide synthase (iNOS) expression, thereby reducing production of pro-inflammatory mediators [5] [6]. This pathway is particularly relevant in chronic inflammatory conditions and cancer development, suggesting potential applications for ILA in inflammatory disease management.

The anti-angiogenic activity of ILA, while less potent than its aglycone form or other licorice chalcones like isoliquiritin, still contributes to the overall pharmacological profile of licorice extracts [4]. In vitro models of tube formation using vascular endothelial cells demonstrated that ILA inhibits angiogenesis, though with significantly reduced efficacy compared to isoliquiritin and isoliquiritigenin [4]. This structure-activity relationship suggests that the glycosidic moiety attenuates the anti-angiogenic effects, possibly by reducing cellular uptake or altering interaction with key molecular targets involved in endothelial cell proliferation and migration.

Antidiabetic Potential and Complications Management

Emerging research indicates that ILA and related chalcones may have therapeutic potential in managing type 2 diabetes mellitus (T2DM) and its complications [6]. While specific studies on ILA are limited within the available literature, chalcones as a class have demonstrated anti-hyperglycemic effects through multiple mechanisms, including enhancement of insulin sensitivity, inhibition of α-glucosidase and α-amylase activities, and activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-γ (PPARγ) pathways [6]. These mechanisms collectively contribute to improved glycemic control and reduced insulin resistance, key factors in T2DM management.

For diabetic nephropathy, chalcones like isoliquiritigenin (the aglycone of ILA) have shown protective effects by inhibiting high glucose-induced renal mesangial cell proliferation and extracellular matrix accumulation through suppression of the TGF-β/SMAD and JAK2/STAT3 signaling pathways [6]. Additionally, chalcones reduce oxidative stress and inflammation in renal tissues by modulating Nrf2-mediated antioxidant responses and inhibiting NF-κB activation [6]. Although ILA itself may require biotransformation to its aglycone for optimal efficacy, these findings suggest potential applications for ILA-rich extracts in preventing or slowing the progression of diabetic kidney disease.

Table 2: Biological Activities of this compound and Related Chalcones

| Activity | Mechanism | Experimental Model | Potency Comparison |

|---|---|---|---|

| Antigenotoxic | Reduces SOS response; Scavenges free radicals | E. coli PQ37 (SOS chromotest) | ILA effective at 100-500 µg/mL [3] |

| Anti-inflammatory | Inhibits NF-κB pathway; Reduces iNOS, NO, IL-6, TNF-α | LPS-induced RAW 264.7 macrophages | ILA shows significant inhibition [5] |

| Anti-angiogenic | Inhibits tube formation | Vascular endothelial cells | ILA < Isoliquiritin < Isoliquiritigenin [4] |

| Antidiabetic | AMPK activation; PPARγ modulation; Anti-inflammatory | In vitro and rodent models | Chalcones class effect [6] |

Analytical Methods and Quantification

Chromatographic Techniques

The analysis and quantification of ILA in biological matrices and plant materials employ various chromatographic methods, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prominent. A validated HPLC-UV method for simultaneous determination of ILA and isoliquiritin (IL) in rat plasma uses a Diamonsil C18 column (150 × 4.6 mm; 5 μm) with an isocratic mobile phase consisting of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) at a flow rate of 1.0 mL/min [7]. Detection employs wavelength switching at 360 nm for ILA and IL, and 276 nm for the internal standard (wogonoside), with retention times allowing clear separation of analytes [7]. This method demonstrates excellent linearity over the concentration range of 0.060–3.84 μg/mL for ILA with correlation coefficients (r) > 0.995, and lower limits of quantification (LLOQ) of 0.060 μg/mL for ILA, indicating sufficient sensitivity for pharmacokinetic studies [7].

More advanced LC-MS/MS methods have been developed for simultaneous quantification of multiple licorice flavonoids, including ILA, in plasma samples [8]. These methods typically employ electrospray ionization (ESI) in negative mode to generate deprotonated molecules [M–H]⁻ of the analytes, which are then fragmented to produce characteristic product ions for multiple reaction monitoring (MRM) [8]. A critical optimization parameter identified for LC-MS/MS analysis is the inclusion of very low concentrations of ammonium formate (0.01‰) in the mobile phase, which dramatically improves detection limits for flavonoids and decreases matrix effects, a phenomenon referred to as "LC-electrolyte effects" [8]. Sample preparation typically involves liquid-liquid extraction with ethyl acetate, which has been shown to provide effective isolation of analytes with minimal matrix effects compared to other cleanup methods [8].

Metabolite Identification and Profiling

The biotransformation pathways of ILA have been elucidated using advanced analytical techniques, particularly UHPLC-Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry) [9]. Studies investigating the metabolism of multi-glycoside systems by gut microbiota have revealed that deglycosylation is the primary metabolic pathway for ILA [9]. Specifically, ILA undergoes stepwise deglycosylation by bacterial glycosidases, first losing the apiose moiety to form isoliquiritin, followed by removal of the glucose moiety to yield the aglycone isoliquiritigenin [9]. This metabolic transformation is crucial for the bioavailability and pharmacological activity of ILA, as the aglycone form generally demonstrates enhanced bioactivity compared to the glycosylated form [4] [9].

Comparative studies of ILA metabolism in normal versus diarrheal mice have revealed significant differences in metabolic capabilities [9]. Initially, the deglycosylation capability of the gut microbiota in normal mice was superior to that in diarrheal mice, but the metabolic function in diarrheal mice gradually recovered, eventually producing abundant deglycosylation metabolites [9]. These findings suggest that the therapeutic activity of ILA-containing preparations may depend on the metabolic capacity of the individual's gut microbiome, which can be influenced by health status. The analytical workflow for metabolite identification typically involves incubating ILA with gut microbiota samples, followed by extraction and UHPLC-Q-TOF-MS/MS analysis to detect and characterize metabolites based on accurate mass measurements, fragmentation patterns, and retention times [9].

The following diagram illustrates the primary metabolic pathway of this compound:

Diagram 1: Metabolic pathway of this compound via gut microbiota deglycosylation

Experimental Protocols

In Vitro Antigenotoxicity Assay (SOS Chromotest)

The SOS chromotest provides a quantitative assessment of the antigenotoxic potential of ILA against known genotoxic agents [3]. The following protocol details the experimental methodology:

Bacterial Strain and Culture Conditions: Use Escherichia coli PQ37 strain obtained from Institut Pasteur, France. Maintain stocks at -80°C in appropriate medium. Grow overnight cultures in Luria-Bertani (LB) medium with shaking at 37°C to mid-exponential phase (OD600 ≈ 0.3) [3].

Genotoxin Challenge and Sample Treatment: Expose bacterial cultures to genotoxic agents (H₂O₂ at 750 μM or 4NQO at 0.5 μg/mL) with or without pre-treatment with ILA (100-500 μg/mL) for 60 minutes at 37°C. Include appropriate controls (untreated, genotoxin alone, and positive controls) [3].

β-galactosidase and Alkaline Phosphatase Assays: Measure SOS induction by determining β-galactosidase activity as a marker of SOS response and alkaline phosphatase activity as an internal control for protein content and toxicity. Use ortho-nitrophenyl β-D-galactopyranoside (ONPG) as substrate for β-galactosidase and para-nitrophenylphosphate (PNPP) for alkaline phosphatase. Incubate for 60 minutes at 37°C and stop reactions with Na₂CO₃. Measure absorbance at 420 nm for both assays [3].

Calculation of SOS Induction Factor (IF): Calculate IF as the ratio of β-galactosidase to alkaline phosphatase activities for treated samples compared to untreated controls. Determine antigenotoxic activity by the reduction in IF for genotoxin-treated samples in the presence of ILA compared to genotoxin alone [3].

Anti-inflammatory Assessment in Macrophages

This protocol evaluates the anti-inflammatory activity of ILA using LPS-stimulated RAW 264.7 macrophages, measuring inhibition of nitric oxide production and inflammatory cytokine expression [5].

Cell Culture and Treatment: Maintain RAW 264.7 murine macrophage cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. Seed cells at appropriate density in 96-well plates and allow to adhere overnight. Pre-treat cells with ILA (1-100 μM) or vehicle control for 1-2 hours before stimulating with LPS (100 ng/mL) for 18-24 hours [5].

Nitric Oxide Measurement: After incubation, collect culture supernatants and measure nitrite accumulation (stable oxidation product of nitric oxide) using the Griess reaction. Mix equal volumes of supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride. Incubate for 10 minutes at room temperature and measure absorbance at 540 nm. Determine nitrite concentration using a sodium nitrite standard curve [5].

Cytokine Analysis: Isolate total RNA from treated cells using appropriate extraction methods. Perform reverse transcription followed by quantitative real-time PCR to measure expression of inflammatory cytokines (IL-6, TNF-α, iNOS) using gene-specific primers. Normalize expression to housekeeping genes (GAPDH or β-actin) and calculate fold changes relative to control treatments [5].

Cell Viability Assessment: Parallel to treatment groups, assess cell viability using MTT or similar assays to ensure anti-inflammatory effects are not due to cytotoxicity. Incubate cells with 0.5 mg/mL MTT for 2-4 hours at 37°C, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm [5].

Sample Preparation for Bioanalytical Analysis

This protocol details the sample preparation method for quantification of ILA in rat plasma using HPLC-UV analysis [7].

Plasma Sample Processing: Thaw frozen plasma samples on ice. Aliquot 200 μL of plasma into 1.5 mL polypropylene tubes. Add 20 μL of internal standard working solution (wogonoside at 8.80 μg/mL) to each sample. Vortex mix for 30 seconds to ensure proper mixing [7].

Protein Precipitation: Add 500 μL of acetonitrile to each sample for protein precipitation. Vortex vigorously for 3 minutes to ensure complete precipitation. Centrifuge samples at 6,677 × g for 5 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to clean 2.0 mL tubes [7].

Lipid Cleanup: Add 1,000 μL of chloroform to the supernatant to separate lipid-soluble impurities. Vortex for 1 minute and centrifuge at 6,677 × g for 5 minutes to achieve phase separation. Collect the upper aqueous phase containing the analytes for analysis [7].

Sample Injection: Transfer 20 μL of the final aqueous extract to HPLC vials for analysis. Maintain samples at 4°C in the autosampler during analysis to ensure stability [7].

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ILA has been characterized following oral administration of licorice extracts to rodent models. Studies indicate that ILA undergoes extensive biotransformation by gut microbiota through deglycosylation pathways, resulting in the formation of isoliquiritin and ultimately isoliquiritigenin as the primary bioactive aglycone [9]. This metabolic process is crucial for the absorption and systemic exposure of ILA-derived compounds, as the aglycone form demonstrates enhanced membrane permeability compared to the glycosylated forms.

The bioanalytical methods for quantifying ILA in plasma have been rigorously validated according to FDA guidelines for bioanalytical assays [7]. The HPLC-UV method for simultaneous determination of ILA and isoliquiritin demonstrates excellent accuracy and precision, with intra-day and inter-day accuracy ranging from 85% to 110% of nominal values, and precision with relative standard deviation (RSD) below 15% at all quality control concentrations [7]. The extraction recovery of ILA from plasma exceeds 80%, indicating efficient sample preparation with minimal matrix effects [7]. Stability studies confirm that ILA remains stable in plasma through three freeze-thaw cycles, at room temperature for 12 hours, and during long-term storage at -20°C for 15 days [7].

Table 3: Pharmacokinetic Parameters of Licorice Chalcones Based on Analytical Methods

| Parameter | ILA (this compound) | IL (Isoliquiritin) | ILG (Isoliquiritigenin) |

|---|---|---|---|

| Linear Range (plasma) | 0.060–3.84 μg/mL | 0.075–4.80 μg/mL | Not specified |

| LLOQ (Lower Limit of Quantification) | 0.060 μg/mL | 0.075 μg/mL | Not specified |

| Extraction Recovery | >80% | >80% | Not specified |

| Primary Metabolic Pathway | Deglycosylation by gut microbiota | Deglycosylation to ILG | Further phase II conjugation |

| Stability | Stable through 3 freeze-thaw cycles; 12h at RT; 15 days at -20°C | Similar to ILA | Not specified |

Comparative pharmacokinetic studies of licorice flavonoids have revealed that the aglycone forms generally exhibit faster absorption and distribution rates compared to their glycosylated counterparts [10]. Specifically, liquiritigenin (the flavanone analog of isoliquiritigenin) demonstrated the most favorable pharmacokinetic profile among licorice flavonoids, with rapid absorption and slow elimination, while isoliquiritigenin showed relatively low oral bioavailability [10]. These findings suggest that despite the potentially higher bioactivity of aglycones, their poor bioavailability may limit in vivo efficacy, supporting the importance of glycoside forms like ILA as natural prodrugs that can be activated by gut microbial metabolism.

Applications and Future Perspectives

The comprehensive pharmacological profile of ILA supports its potential applications in several therapeutic areas. As a natural chemopreventive agent, ILA's antigenotoxic properties position it as a promising candidate for reducing cancer risk associated with environmental mutagen exposure [3]. The combination of antioxidant and anti-inflammatory activities further enhances its potential in cancer prevention strategies targeting chronic inflammation and oxidative stress as key drivers of carcinogenesis [3] [6]. Additionally, the anti-angiogenic properties of ILA and its metabolites suggest potential applications in oncology, particularly in inhibiting tumor vascularization, though its potency is less than other licorice chalcones [4].

In metabolic disease management, ILA's potential effects on diabetic complications warrant further investigation [6]. Given the demonstrated activities of related chalcones in diabetic nephropathy, neuropathy, and retinopathy, ILA may offer benefits in preventing or slowing the progression of these microvascular complications through modulation of oxidative stress, inflammation, and key signaling pathways such as TGF-β/SMAD, JAK2/STAT3, and NF-κB [6]. The multi-targeted actions of chalcones make them particularly attractive for complex multifactorial diseases like diabetes, where simultaneous modulation of multiple pathways may provide superior therapeutic outcomes compared to single-target agents.

From a drug development perspective, the relatively low bioavailability of ILA due to its glycosidic nature presents both challenges and opportunities [9]. While glycosylation typically reduces membrane permeability and cellular uptake, it also serves as a natural prodrug strategy that leverages gut microbial metabolism for targeted activation in the gastrointestinal tract or systemic circulation following deglycosylation [9]. This property could be exploited for developing colon-targeted therapies or for reducing systemic toxicity while maintaining local efficacy in the gastrointestinal tract. Future research directions should include more comprehensive in vivo studies to establish dose-response relationships, further exploration of structure-activity relationships to optimize both potency and bioavailability, and clinical trials to validate preclinical findings in human populations.

The following diagram illustrates the multi-target mechanisms of this compound against diabetic complications:

Diagram 2: Proposed multi-target mechanisms of this compound against diabetic complications

Conclusion

This compound represents a biologically active chalcone glycoside with demonstrated antigenotoxic, anti-inflammatory, and potential antidiabetic properties. Its mechanisms of action involve modulation of key signaling pathways including NF-κB, Nrf2, TGF-β/SMAD, and JAK2/STAT3. While its glycosidic nature may limit direct bioactivity compared to its aglycone form, ILA serves as a natural prodrug that undergoes gut microbiota-mediated activation to more potent metabolites. Well-validated analytical methods enable precise quantification in biological matrices, supporting pharmacokinetic studies and product standardization. Further research is warranted to fully elucidate its in vivo efficacy, clinical potential, and structure-activity relationships for possible therapeutic development.

References

- 1. Natural Chalcones in Chinese Materia Medica: Licorice [pmc.ncbi.nlm.nih.gov]

- 2. Species-specific Standardisation of Licorice by ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of antigenotoxic activity of this compound ... [sciencedirect.com]

- 4. Inhibitory effect of isoliquiritin, a compound in licorice root ... [pubmed.ncbi.nlm.nih.gov]

- 5. Green Synthesis of Gold Nanoparticles Using Liquiritin and ... [mdpi.com]

- 6. A Review of Experimental Studies on Natural Chalcone ... [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method Determination of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Quantification of Multiple Licorice Flavonoids ... [sciencedirect.com]

- 9. In Vitro Biotransformation of Total Glycosides in Qiwei ... [frontiersin.org]

- 10. Isoliquiritin - an overview | ScienceDirect Topics [sciencedirect.com]

Isoliquiritin Apioside foundational research

Molecular Profile & Natural Sources

Isoliquiritin Apioside (ISLA), also known as ILA, is a flavonoid compound found in the roots of the licorice plant (Glycyrrhiza uralensis Fisch) [1] [2] [3].

- Chemical Formula: C₂₆H₃₀O₁₃ [4]

- Molecular Weight: 550.51 g/mol [4]

- CAS Number: 120926-46-7 [2] [4]

- Source: It is one of several bioactive components isolated from Glycyrrhizae Radix et Rhizoma (GR), the root and rhizome of licorice [1] [3].

Advanced extraction techniques, such as using specific Deep Eutectic Solvents (DES), have been identified to efficiently isolate ISLA along with other flavonoids and saponins from licorice [5]. Furthermore, ISLA has been identified and quantified in complex traditional herbal formulas like Sayeok-tang (SYT) using UPLC-TQ-MS/MS, indicating its importance as a phytochemical marker [6].

Mechanisms of Action & Signaling Pathways

Research indicates that ISLA exerts its primary effects by modulating key signaling pathways involved in cancer metastasis, angiogenesis, and cell death. The table below summarizes its core mechanisms.

Table 1: Core Mechanisms of Action of this compound

| Mechanism of Action | Observed Effect | Experimental Context | Citations |

|---|---|---|---|

| Inhibition of Matrix Metalloproteinase (MMP) activity | Significantly decreases PMA-induced increases in MMP activity, crucial for extracellular matrix degradation. | Human fibrosarcoma HT-1080 cells | [1] [4] |

| Suppression of MAPK signaling | Suppresses PMA-induced activation of Mitogen-Activated Protein Kinase pathways. | Human fibrosarcoma HT-1080 cells | [1] [4] |

| Inhibition of NF-κB activation | Blocks the PMA-induced activation of the NF-κB pathway, a key regulator of inflammation and cell survival. | Human fibrosarcoma HT-1080 cells | [1] [4] |

| Impairment of HIF-1α pathway | Reduces production of pro-angiogenic factors under hypoxia by impairing the Hypoxia-Inducible Factor-1α pathway. | HT-1080 cells under normoxia and hypoxia | [1] |

| Blockade of Hif-1α-mediated ferroptosis | Attenuates lipid peroxidation and Fe²⁺ accumulation by inhibiting the Hif-1α/HO-1 signaling axis. | Mouse model of intestinal ischemia/reperfusion-induced acute lung injury | [3] |

The following diagram illustrates the primary anti-metastatic and anti-angiogenic mechanisms of ISLA identified in in vitro cancer cell models:

ISLA inhibits cancer metastasis and angiogenesis by blocking key signaling pathways.

The subsequent diagram outlines the mechanism by which ISLA protects against acute lung injury, as evidenced in in vivo studies:

ISLA relieves intestinal I/R-induced acute lung injury by blocking Hif-1α-mediated ferroptosis.

Efficacy & Pharmacological Data

ISLA demonstrates potent biological activity in various disease models with no reported cytotoxicity at effective concentrations [1].

Table 2: Summary of Key Efficacy Findings for this compound

| Assay Type | Experimental Model | Key Findings | Dosage/Concentration | Citations |

|---|---|---|---|---|

| In Vitro Anti-metastatic | Human fibrosarcoma HT-1080 cells | Suppressed migration, invasion, 3D spheroid invasion. | Up to 100 μM (non-cytotoxic) | [1] |

| In Vitro Anti-angiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced HUVEC migration and tube formation. | Not specified | [1] |

| In Ovo Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) assay | Significantly suppressed VEGF-induced and basal vessel formation. | Not specified | [1] |

| In Vivo Anti-inflammatory | Mouse model of intestinal I/R-induced acute lung injury | Attenuated lung injury, inflammation, and markers of ferroptosis. | 20 & 50 mg/kg/day (i.p.) | [3] |

Analytical Methods & Pharmacokinetics

Robust analytical methods have been developed to identify and quantify ISLA in various matrices, which is crucial for pharmacokinetic studies and quality control.

- Quantification in Herbal Extracts: UPLC-TQ-MS/MS in multiple reaction monitoring (MRM) mode is a highly sensitive and reliable technique for quantifying ISLA in complex herbal formulas like Sayeok-tang [6]. ISLA is typically ionized in negative ion mode for such analyses [6].

- Bioanalytical Method for Plasma: A validated HPLC-UV method exists for the simultaneous determination of ISLA and isoliquiritin in rat plasma [2]. This method uses a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) [2].

- Pharmacokinetic Application: The aforementioned HPLC method was successfully applied to a pharmacokinetic study in rats after oral administration of Zhigancao extract, demonstrating its practicality for in vivo exposure studies [2].

Conclusion and Research Outlook

For advancing ISLA research:

- Quality Control: The UPLC-TQ-MS/MS method [6] is recommended for precise quantification in plant material or formulations.

- In Vivo Pharmacokinetics: The established HPLC-UV protocol [2] provides a foundation for further ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

- Future Directions: Current research would benefit from further investigations into the compound's oral bioavailability, detailed toxicological profile, and efficacy studies in more complex in vivo cancer models.

References

- 1. This compound Suppresses in vitro Invasiveness and ... [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method Determination of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound relieves intestinal ischemia ... [sciencedirect.com]

- 4. This compound | MMP inhibitor | Mechanism [selleckchem.com]

- 5. Extraction and Analysis of Six Effective Components in ... [pmc.ncbi.nlm.nih.gov]

- 6. Qualitative and Quantitative Analysis of Phytochemicals in ... [mdpi.com]

Isoliquiritin Apioside literature review

Molecular Properties & Sources

| Property | Detail |

|---|---|

| Molecular Formula | C₂₆H₃₀O₁₃ [1] [2] |

| Molecular Weight | 550.51 g/mol [1] [2] |

| CAS Number | 120926-46-7 [1] [2] |

| Purity | Typically ≥ 98-99.89% (for commercial research) [3] [1] |

| Natural Source | Glycyrrhizae radix et rhizoma (the root of Glycyrrhiza uralensis) [4] [3] [5] |

| Solubility | DMSO (100 mg/mL), Water (5 mg/mL) [1] |

Summary of Key Quantitative Biological Data

The table below consolidates critical experimental findings on Isoliquiritin Apioside's efficacy.

| Biological Activity / Model | Key Quantitative Findings | Citation |

|---|---|---|

| Acute Lung Injury (ALI) Model | In mice with intestinal I/R-induced ALI, IA (20 & 50 mg/kg/day, oral, 7 days) ↓ lung injury score, ↓ water weight, ↓ BALF protein. In vitro, IA (12.5, 25, 50 μM) ↓ Hif-1α mRNA & protein in MLE-2 cells. | [4] [5] |

| Anti-metastatic & Anti-angiogenic Activity | Suppressed HT1080 cell invasion/migration (up to 100 μM, no cytotoxicity). ↓ PMA-induced MMP-9 activity. ↓ Production of VEGF, PLGF. Impaired HIF-1α pathway under hypoxia. Inhibited HUVEC migration and tube formation. | [3] |

| Extraction from Licorice | Identified as one of six effective components for quality control. Optimal extraction achieved with 1,3-butanediol/ChCl (4:1) DES system. | [6] |

| Heritability in Cultivation | Listed as a significant flavonoid in G. uralensis. Content shows high broad-sense heritability, indicating strong genetic control for selective breeding. | [7] |

Detailed Experimental Protocols

For researchers looking to replicate key studies, here are the methodologies for major experiments cited above.

In Vivo Model of Acute Lung Injury

- Animal Model: Male C57BL/6 mice (10-12 weeks old).

- IA Administration: IA (purity 99.87%) was administered orally at 20 mg/kg/day and 50 mg/kg/day for 7 consecutive days prior to the induction of intestinal ischemia/reperfusion (I/R) [4] [5].

- Disease Model Induction: Intestinal I/R was induced by clamping the superior mesenteric artery for 60 minutes (ischemia), followed by 60 minutes of reperfusion [4] [5].

- Endpoint Analysis:

- Lung Injury Assessment: Lung tissues were collected for histological examination (H&E staining) and scoring based on inflammatory cell infiltration, edema, and cellular hyperplasia [4] [5].

- Edema Measurement: Lung water weight was measured to assess pulmonary edema [5].

- BALF Analysis: Protein concentration in Bronchoalveolar Lavage Fluid (BALF) was quantified [5].

- Ferroptosis Markers: Levels of lipid peroxidation products (MDA, 4-HNE) and Fe²⁺ in lung tissues were measured [4] [5].

In Vitro Model of Cancer Metastasis & Angiogenesis

- Cell Lines: Human fibrosarcoma HT1080 cells and Human Umbilical Vein Endothelial Cells (HUVECs) [3].

- IA Treatment: Cells were treated with ISLA (purity ≥98%) at various concentrations (e.g., up to 100 μM) [3].

- Viability Assay: Cytotoxicity was assessed using Cell Counting Kit-8 (CCK-8) after 48 hours of treatment [3].

- Metastasis & Invasion Assays:

- Scratch-wound Migration: A scratch was made in a confluent cell monolayer, and closure was monitored after IA treatment [3].

- Transwell Migration/Invasion: Cells were seeded in the upper chamber (with Matrigel for invasion), and those migrating to the lower chamber (with/without chemoattractant) were counted [3].

- MMP Activity Assay:

- Stimulation: Cells were pretreated with IA and then stimulated with Phorbol 12-myristate 13-acetate (PMA, 20 nM) to induce MMP expression [3].

- Zymography: Culture supernatants were collected and electrophoresed on SDS-PAGE gels containing gelatin. After incubation, gels were stained with Coomassie Blue; clear bands indicated MMP-2 and MMP-9 proteolytic activity [3].

- Angiogenesis Assay (Tube Formation): HUVECs were seeded on a layer of growth factor-reduced Matrigel and treated with IA. The formation of tube-like structures was observed and quantified [3].

Extraction and Analysis from Licorice

- Extraction Solvent: Deep Eutectic Solvent (DES) composed of 1,3-butanediol and Choline Chloride (ChCl) in a molar ratio of 4:1 [6].

- Method: Ultrasonic-assisted extraction [6].

- Optimal Conditions: Liquid-to-material ratio of 20 mL/g, water content in DES of 30%, and an extraction time of 41 minutes [6].

- Quantitative Analysis: The content of ISLA and five other components was simultaneously determined using the Quantitative Analysis of Multi-components by a Single Marker (QAMS) method, with glycyrrhizic acid as the internal standard [6].

Signaling Pathways and Experimental Workflow

Based on the described mechanisms, this compound exerts its effects through specific signaling pathways. The diagram below synthesizes these findings.

This compound modulates multiple signaling pathways to exert its biological effects.

Conclusion and Future Perspectives

This compound is a promising multi-target natural product. Its efficacy in preclinical models of acute lung injury, cancer metastasis, and angiogenesis highlights its potential for therapeutic development. Future work should focus on:

- ADMET Profiles: Comprehensive pharmacokinetic and toxicology studies are needed [8].

- Clinical Translation: Validating these mechanisms and efficacy in human subjects is the critical next step.

- Formulation: Improving solubility and bioavailability could enhance its therapeutic application [1] [2].

References

- 1. This compound | MMP inhibitor | Mechanism [selleckchem.com]

- 2. This compound | NF-κB | MMP | p38 MAPK [targetmol.com]

- 3. This compound Suppresses in vitro Invasiveness and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound relieves intestinal ischemia/reperfusion-induced acute lung injury by blocking Hif-1α-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound relieves intestinal ischemia ... [sciencedirect.com]

- 6. Extraction and Analysis of Six Effective Components in ... [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of the heritability of medicinal compound ... [pmc.ncbi.nlm.nih.gov]

- 8. An Efficacy- and In Vivo Exposure-Oriented Integrated ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: HPLC Method for the Determination of Isoliquiritin Apioside

Introduction

Isoliquiritin apioside (ILA), a bioactive chalcone derivative found in the roots and rhizomes of Glycyrrhiza species (licorice), has garnered significant scientific interest due to its promising pharmacological activities. These include anti-metastatic, anti-angiogenic, and antioxidant properties, which are largely mediated through the suppression of key signaling pathways like MAPK and NF-κB, leading to a decrease in matrix metalloproteinase (MMP) activities [1] [2] [3]. To support pharmacological and pharmacokinetic studies, robust and reliable analytical methods are essential. This document provides detailed High-Performance Liquid Chromatography (HPLC) application notes and protocols for the determination and quantification of ILA in herbal extracts and biological matrices, complete with validated parameters and experimental workflows.

Analytical Methodologies

HPLC-UV Method for Pharmacokinetic Studies in Rat Plasma

This method is optimized for the sensitive and simultaneous quantification of ILA and its analog isoliquiritin (IL) in rat plasma, facilitating pharmacokinetic studies following the administration of licorice extracts [4].

2.1.1. Experimental Protocol

1. Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1100 series with a variable wavelength UV detector.

- Analytical Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm particle size), guarded by an endcapped C18 ODS guard column.

- Mobile Phase: Water (containing 0.1% v/v phosphoric acid) and Acetonitrile in a ratio of 72:28 (v/v).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 360 nm for ILA and IL; 276 nm for the internal standard (Wogonoside) using wavelength-switching technology (0-9 min at 360 nm; 9-12 min at 276 nm).

- Injection Volume: 20 µL.

- Column Temperature: Ambient [4].

2. Preparation of Standard Solutions and Quality Control (QC) Samples

- Stock Solutions: Prepare stock solutions of ILA, IL, and the Internal Standard (IS, Wogonoside) in methanol at concentrations of 384 µg/mL, 480 µg/mL, and 440 µg/mL, respectively. Store at 4°C.

- Working Solutions: Serially dilute stock solutions with methanol to create standard working solutions.

- Calibration Standards: Spike blank rat plasma with working solutions to create a calibration curve ranging from 0.060 to 3.84 µg/mL for ILA and 0.075 to 4.80 µg/mL for IL.

- Quality Control (QC) Samples: Prepare at low, medium, and high concentrations (e.g., 0.12, 0.48, 3.07 µg/mL for ILA) in the same manner [4].

3. Sample Preparation Procedure (Protein Precipitation)

- Pipette 200 µL of rat plasma into a 1.5 mL polypropylene tube.

- Add 20 µL of IS working solution.

- Add 500 µL of acetonitrile to precipitate proteins.

- Vortex the mixture vigorously for 3 minutes.

- Centrifuge at 6,677 × g for 5 minutes.

- Transfer the supernatant to a 2.0 mL tube and add 1,000 µL of chloroform (to remove lipid-soluble impurities and acetonitrile).

- Vortex and centrifuge again.

- Inject 20 µL of the final aqueous phase into the HPLC system [4].

4. Method Validation Summary The method was validated according to FDA guidelines, with key parameters summarized in the table below [4].

Table 1: Validation Parameters for the HPLC-UV Determination of ILA and IL in Rat Plasma

| Validation Parameter | This compound (ILA) | Isoliquiritin (IL) |

|---|---|---|

| Linear Range (µg/mL) | 0.060 – 3.84 | 0.075 – 4.80 |

| Correlation Coefficient (r) | 0.9954 | 0.9968 |

| Lower Limit of Quantification (LLOQ, µg/mL) | 0.060 | 0.075 |

| Precision (RSD%) | Intra- and inter-day ≤ 15% | Intra- and inter-day ≤ 15% |

| Accuracy (RE%) | Intra- and inter-day ≤ 15% | Intra- and inter-day ≤ 15% |

| Average Extraction Recovery | > 80% | > 80% |

| Stability | Established under various conditions (room temperature, freeze-thaw, long-term) | Established under various conditions (room temperature, freeze-thaw, long-term) |

Advanced UPLC-MS/MS Methods for Quality Control of Herbal Formulations

While HPLC-UV is robust, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity, specificity, and throughput for analyzing complex herbal mixtures. The following protocol can be adapted for the simultaneous quantification of ILA and other markers in licorice-containing formulations [5] [6] [7].

2.2.1. Experimental Protocol

1. UPLC-MS/MS Conditions

- UPLC System: Acquity UPLC I-Class or equivalent.

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-XS) with an electrospray ionization (ESI) source.

- Analytical Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).

- Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

- Gradient Elution: Use a optimized gradient program (e.g., starting from 5% B to 95% B over 10-20 minutes).

- Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 45°C.

- Injection Volume: 0.2 - 5 µL.

- Ionization Mode: Typically negative ion mode for ILA [6] [7].

- MS Detection: Multiple Reaction Monitoring (MRM) with optimized transitions. For ILA, a common transition is from the precursor ion to a characteristic product ion.

Table 2: Example MRM Transitions for Licorice Compounds

| Analyte | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| This compound (ILA) | Negative | 549.1 [M-H]⁻ | 255.1 / 135.0 |

| Isoliquiritin (IL) | Negative | 417.1 [M-H]⁻ | 255.1 / 135.0 |

| Liquiritin Apioside | Negative | 549.1 [M-H]⁻ | 255.1 / 135.0 |

Note: Specific cone voltages and collision energies must be optimized for each instrument. The values in this table are illustrative based on common fragments [5] [7].

2. Sample Preparation for Herbal Extracts

- Weigh accurately a powdered herbal extract or formulation.

- Add a suitable solvent (e.g., 70% methanol or methanol-water).

- Sonicate or vortex the mixture to extract the compounds.

- Centrifuge the sample to pellet insoluble debris.

- Dilute the supernatant appropriately with the initial mobile phase and filter through a 0.22 µm membrane before UPLC-MS/MS analysis [6] [7].

Applications in Research

Pharmacokinetic Study

The described HPLC-UV method was successfully applied to a pharmacokinetic study in female Sprague-Dawley rats after an oral administration of Zhigancao extract (1.21 g/kg). Blood samples were collected at predetermined time points, and the plasma concentration-time profiles of ILA and IL were established, allowing for the calculation of key pharmacokinetic parameters like AUC, C~max~, T~max~, and t~1/2~ [4].

Quality Control of Herbal Formulations

UPLC-MS/MS methods have been extensively used for the quality control of multi-herb formulations containing licorice, such as Bangkeehwangkee-tang, Sanjoin-tang, and Sayeok-tang. These methods allow for the simultaneous quantification of ILA alongside numerous other marker compounds (e.g., liquiritin, glycyrrhizin) to ensure batch-to-batch consistency, authenticate raw materials, and standardize finished products [5] [6] [7].

Pharmacological Context and Signaling Pathways

The accurate quantification of ILA is crucial because it possesses significant biological activities. Research has shown that ILA suppresses cancer cell invasiveness and angiogenesis without cytotoxicity.

As visualized in the pathway diagram, ILA exerts its effects by:

- Inhibiting Pro-Metastatic Signaling: ILA significantly decreases PMA-induced activation of the MAPK (ERK, JNK, p38) and NF-κB pathways [1] [2] [3].

- Reducing Protease Activity: By inhibiting these pathways, ILA reduces the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are crucial for cancer cell invasion through the extracellular matrix [1] [2].

- Suppressing Angiogenesis: ILA also impairs the HIF-1α pathway under hypoxic conditions, reducing the production of pro-angiogenic factors like VEGF. Furthermore, it directly inhibits the migration and tube-forming ability of endothelial cells, thereby suppressing new blood vessel formation that tumors require for growth and metastasis [1].

Troubleshooting and Best Practices

- Peak Tailing: Ensure the mobile phase is freshly prepared and the column is not overloaded. Consider using a mobile phase pH modifier like formic acid or phosphoric acid.

- Low Recovery: Check the protein precipitation efficiency. The two-step cleanup with acetonitrile and chloroform is critical for clean plasma samples [4].

- Sensitivity Issues (UPLC-MS/MS): Optimize MRM transitions, source temperatures, and gas flows for the specific instrument. Ensure the sample is sufficiently concentrated.

- Column Care: Flush the column regularly with a high percentage of organic solvent to remove retained impurities and store it according to the manufacturer's instructions.

Conclusion

The detailed HPLC-UV and UPLC-MS/MS protocols provided herein offer reliable and validated methods for the determination of this compound in various matrices. These methods are essential tools for researchers conducting pharmacokinetic studies, quality control of herbal medicines, and investigations into the promising anti-cancer and anti-angiogenic properties of this licorice-derived compound.

References

- 1. This compound Suppresses in vitro Invasiveness and ... [frontiersin.org]

- 2. This compound | MMP inhibitor | Mechanism [selleckchem.com]

- 3. | NF-κB | MMP | p38 MAPK | TargetMol this compound [targetmol.com]

- 4. Determination of HPLC and... Method this compound [pmc.ncbi.nlm.nih.gov]

- 5. Ultra-Performance Liquid Chromatography–Tandem Mass ... [pmc.ncbi.nlm.nih.gov]

- 6. Validation of the Ultra-Performance Liquid ... [mdpi.com]

- 7. Qualitative and Quantitative Analysis of Phytochemicals in ... [mdpi.com]

Comprehensive Application Notes and Protocols: Ionic Liquid-Ultrasound Assisted Extraction of Isoliquiritin Apioside from Licorice

Introduction

Isoliquiritin apioside (ILA) is a valuable bioactive flavonoid glycoside predominantly found in licorice (Glycyrrhiza uralensis) with demonstrated pharmacological activities including antioxidant, anti-inflammatory, and potential anticancer properties. The extraction of this compound presents significant challenges due to its chemical structure and the complex plant matrix of licorice. Traditional extraction methods often require large solvent volumes, extended processing times, and can result in compound degradation, necessitating more efficient and sustainable approaches.

Ionic liquid-ultrasound assisted extraction (IL-UAE) has emerged as a superior green technology for the extraction of heat-sensitive bioactive compounds from plant materials. Ionic liquids (ILs) are organic salts with low vapor pressure, high thermal stability, and tunable physicochemical properties based on cation-anion combinations, making them ideal solvents for natural product extraction [1]. When combined with ultrasound technology, which enhances mass transfer and cell wall disruption, IL-UAE achieves higher extraction efficiencies while reducing environmental impact compared to conventional methods [2].

These application notes provide detailed protocols for the efficient extraction of this compound from licorice using optimized IL-UAE conditions, based on comprehensive research findings [2] [3]. The methodology has been validated for precision, reproducibility, and extraction efficiency, offering researchers and pharmaceutical developers a reliable framework for implementing this advanced extraction technique.

Materials and Reagents

Chemical Reagents

Table 1: Required Chemical Reagents and Specifications

| Reagent | Specifications | Purity | Storage Conditions |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium acetate ([C₄MIM]Ac) | Suitable for extraction | ≥95% | Room temperature in desiccator |

| 1-Butyl-3-methylimidazolium bromide ([C₄MIM]Br) | Suitable for extraction | ≥95% | Room temperature in desiccator |

| This compound standard | Analytical standard | ≥98% | -20°C, protected from light |

| Liquiritin standard | Analytical standard | ≥98% | -20°C, protected from light |

| Glycyrrhizic acid standard | Analytical standard | ≥98% | -20°C, protected from light |

| Acetonitrile | HPLC grade | ≥99.9% | Room temperature |

| Formic acid | HPLC grade | ≥98% | Room temperature |

| Deionized water | HPLC grade | 18.2 MΩ·cm | Room temperature |

Equipment and Instruments

Table 2: Required Equipment and Instruments

| Equipment | Specifications | Application |

|---|---|---|

| Ultrasonic bath | 40 kHz frequency, adjustable power (100-1000W) | Extraction process |

| High-performance liquid chromatography (HPLC) system | C18 column, UV-Vis/DAD detector | Compound analysis |

| Analytical balance | Precision 0.0001g | Sample weighing |

| Centrifuge | 9000×g capacity | Sample separation |

| pH meter | Digital, calibrated | Solution pH measurement |

| Scanning electron microscope (SEM) | 5-20 kV accelerating voltage | Microstructure analysis |

| Vacuum evaporator | Temperature controlled (30-60°C) | Solvent removal |

| Lyophilizer | -80°C, <10 Pa | Sample freeze-drying |

Plant Material Preparation

Licorice roots (Glycyrrhiza uralensis Fisch.) should be authenticated botanically and voucher specimens deposited in a recognized herbarium. The roots must be thoroughly washed with potable water to remove soil and debris, followed by rinsing with deionized water. The cleaned roots should be air-dried in shade at ambient temperature (25±2°C) for 7-10 days until constant weight is achieved, then pulverized using a mechanical grinder, and sieved to obtain a uniform powder of 40-60 mesh size (250-425 μm). The powdered material should be stored in airtight containers protected from light at room temperature until use [2].

Extraction Mechanism and Rationale

Molecular Interactions

The exceptional extraction efficiency of IL-UAE for this compound stems from synergistic molecular interactions between ionic liquids, the target compound, and the plant matrix. The imidazolium-based ILs function through multiple mechanisms: hydrogen bonding between the acetate anion and hydroxyl groups of flavonoids, π-π interactions between the imidazolium cation and the aromatic structure of this compound, and hydrophobic interactions between the alkyl chain and non-polar regions of the compound [1]. The optimized IL 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) demonstrates particularly strong hydrogen bond acceptance capability, facilitating the dissolution of glycosidic compounds like this compound.

The ultrasound component enhances these interactions through acoustic cavitation, generating microscopic bubbles that implode near plant cell walls, creating microjets and shockwaves that disrupt cellular structures and enhance solvent penetration [2]. This physical disruption significantly reduces particle size and increases surface area contact between the plant matrix and ionic liquid solution, accelerating mass transfer of target compounds into the solvent.

Structural Disruption Process

The IL-UAE method fundamentally alters the licorice microstructure to enhance compound release. Scanning electron microscopy (SEM) analyses have demonstrated that the combination of ionic liquids and ultrasound causes significant morphological changes in licorice powder, including cell wall fragmentation, formation of micropores, and breakdown of structural integrity compared to untreated samples [2]. This structural disruption facilitates the contact between the ionic liquid and target compounds, dramatically improving extraction efficiency for this compound and related flavonoids.

Figure 1: Mechanism of IL-UAE Extraction for this compound

Optimized IL-UAE Experimental Protocol

Ionic Liquid Solution Preparation

- Step 1: Prepare 0.5 M 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) aqueous solution by dissolving 10.21 g of [C₄MIM]Ac in 100 mL of deionized water [3].

- Step 2: Stir the solution using a magnetic stirrer at 300 rpm for 15 minutes until completely homogeneous.

- Step 3: Adjust the pH to 6.5±0.2 using 0.1 M HCl or NaOH solution if necessary for optimal extraction efficiency.

Extraction Procedure

- Step 1: Accurately weigh 1.0 g of dried licorice powder (40-60 mesh) using an analytical balance.

- Step 2: Transfer the powder to a 50 mL conical centrifuge tube and add 20 mL of the prepared 0.5 M [C₄MIM]Ac solution, resulting in a solid-to-liquid ratio of 1:20 (g/mL).

- Step 3: Allow the mixture to soak for 30 minutes at room temperature to pre-hydrate the plant material.

- Step 4: Place the tube in an ultrasonic bath and extract at 40 kHz frequency with power set to 500 W for 30 minutes, maintaining temperature at 40±5°C using a circulating water bath [2].

- Step 5: Centrifuge the extracted mixture at 9000×g for 15 minutes to separate solid residue from the supernatant.

- Step 6: Carefully collect the supernatant and filter through a 0.45 μm membrane filter for subsequent analysis.

- Step 7: If necessary, concentrate the extract under vacuum at 40°C or freeze-dry for long-term storage.

Analytical Method

- HPLC Conditions: Utilize a C18 column (250 mm × 4.6 mm, 5 μm) maintained at 30°C. The mobile phase should consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution: 0-5 min, 10-15% B; 5-15 min, 15-25% B; 15-25 min, 25-35% B; 25-30 min, 35-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B for column re-equilibration. The flow rate should be 1.0 mL/min with injection volume of 10 μL, and detection wavelength set to 360 nm for this compound [4].

- Quantification: Prepare a calibration curve using authentic this compound standard in the concentration range of 0.5-100 μg/mL. Calculate the extraction yield based on peak area comparison.

Figure 2: IL-UAE Workflow for this compound Extraction

Extraction Performance and Data Analysis

Optimization Parameters

Table 3: Optimized IL-UAE Parameters for this compound Extraction

| Parameter | Optimized Condition | Influence on Extraction | Testing Range |

|---|---|---|---|

| Ionic liquid concentration | 0.5 M | Higher viscosity above 0.7 M reduces efficiency | 0.1-1.0 M |

| Solid-to-liquid ratio | 1:20 (g/mL) | Lower ratios increase concentration but reduce completeness | 1:10 to 1:30 |

| Ultrasound power | 500 W | Higher power increases cell disruption but may cause degradation | 300-700 W |